PyBOP

概述

描述

双向拉伸聚丙烯 (BOPP) 是一种聚丙烯薄膜,在机器方向和横向机器方向上均经过拉伸。 这种双向取向增强了薄膜的机械、光学和阻隔性能,使其成为包装、标签和工业应用中广泛使用的多功能材料 .

准备方法

合成路线和反应条件

双向拉伸聚丙烯的生产涉及几个关键步骤:

原料选择: 选择高品质的聚丙烯树脂,因为它具有纯度、分子量分布和添加剂包,以促进下游的可加工性和性能.

挤出过程: 聚丙烯树脂被熔化和过滤,然后通过平板模具挤出.

成型和取向: 然后将挤出的薄膜在机器方向和横向机器方向上拉伸,以实现双向取向.

印刷和转换: 将取向的薄膜印刷并转换成最终产品.

检验和包装: 成品在包装以备分发前进行质量检验.

工业生产方法

双向拉伸聚丙烯的工业生产通常涉及使用管状薄膜吹塑或流延薄膜双向取向工艺。 双泡薄膜吹塑工艺通常使用,其中熔融的聚丙烯挤出管首先在水浴中冷却,然后在机器方向拉伸的同时加热和取向吹塑 .

化学反应分析

反应类型

双向拉伸聚丙烯会发生各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件如温度、压力和特定溶剂的存在会显着影响这些反应的结果 .

主要形成的产物

这些反应形成的主要产物包括具有改变的机械、光学和阻隔性能的改性聚丙烯链。 这些修改可以增强薄膜在特定应用中的性能 .

科学研究应用

Key Applications

The conjugation of peptides to oligonucleotides is another significant application of PyBOP. These conjugates are essential for developing targeted therapies that enhance cellular uptake and stability against degradation.

Case Study: Development of Peptide-Oligonucleotide Conjugates

In a study, researchers successfully synthesized peptide-oligonucleotide conjugates using this compound, demonstrating its effectiveness in facilitating the formation of stable linkages between peptides and nucleic acids. The resulting conjugates exhibited improved targeting capabilities for gene regulation therapies .

Drug Delivery Systems

This compound has been employed in the formulation of liposomal drug delivery systems. Its role as a coupling agent allows for the efficient attachment of therapeutic peptides to liposomes, enhancing drug delivery efficacy.

Table 2: Liposome-Based Drug Delivery Systems Utilizing this compound

| Drug Liposome | Therapeutic Use | Efficacy (%) |

|---|---|---|

| Doxil | Cancer treatment | >80 |

| AmBisome | Fungal infection | >75 |

| DepoDur | Pain management | >70 |

These liposomal formulations demonstrate improved pharmacokinetics and reduced side effects, showcasing the versatility of this compound in pharmaceutical applications .

Advantages of Using this compound

- Reduced Racemization : this compound significantly lowers the risk of racemization during peptide synthesis compared to traditional coupling reagents.

- Toxicity Profile : It is devoid of toxic by-products, making it safer for laboratory use.

- Rapid Coupling Reactions : The reagent facilitates faster coupling reactions, which is advantageous for high-throughput applications.

作用机制

The mechanism by which biaxially oriented polypropylene exerts its effects is primarily through its enhanced mechanical, optical, and barrier properties. The biaxial orientation process aligns the polymer chains in both directions, resulting in a material with superior strength, clarity, and resistance to moisture and gases . The molecular targets and pathways involved include the polymer’s crystalline structure and its interaction with various additives and stabilizers .

相似化合物的比较

双向拉伸聚丙烯可以与其他类似化合物进行比较,例如:

聚对苯二甲酸乙二醇酯 (PET): PET 薄膜也具有优异的机械和光学性能,但在耐化学性和热稳定性方面有所不同.

聚氯乙烯 (PVC): PVC 薄膜提供良好的透明度和柔韧性,但与聚丙烯相比,在环境和健康方面存在不同的考虑因素.

聚乙烯 (PE): PE 薄膜广泛用于包装,但通常与双向拉伸聚丙烯相比,机械强度和阻隔性能较低.

生物活性

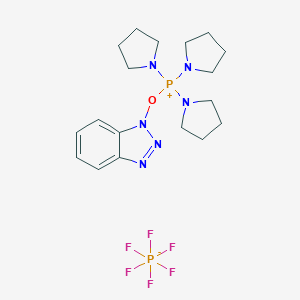

PyBOP (Benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate) is a widely used coupling reagent in peptide synthesis, known for its efficiency and minimal toxic by-products. Its biological activity extends beyond mere peptide coupling, influencing various fields such as medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized in the formation of peptide bonds during solid-phase peptide synthesis (SPPS). It acts as an activating agent for carboxylic acids, facilitating their reaction with amines to form stable amide bonds. This reagent is particularly favored for its ability to minimize side reactions and enhance coupling efficiency compared to traditional reagents like DIC (diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl) N,N,N',N'-tetramethyluronium hexafluorophosphate).

The mechanism by which this compound operates involves the formation of an active ester intermediate, which subsequently reacts with an amine to yield the desired peptide. The reaction can be summarized as follows:

- Activation : this compound reacts with a carboxylic acid to form an active ester.

- Coupling : The active ester then reacts with an amine to form a peptide bond.

- Stability : The resultant product exhibits stability against hydrolysis, which is crucial for successful synthesis.

1. Antiviral and Anticancer Activity

Recent studies have evaluated the biological activity of nucleoside analogs synthesized using this compound. For instance, a series of pyrrolidine-functionalized nucleosides were tested for their antiviral and anticancer properties. Although these compounds exhibited limited biological activity due to poor cellular uptake, modifications such as phosphoramidate prodrugs improved their efficacy by enhancing cell permeability and bioactivation .

2. Peptide Synthesis

This compound's role in synthesizing biologically active peptides has been well-documented. It has been employed in the synthesis of various peptides that demonstrate significant biological activities, including antimicrobial and anticancer properties. For example, the coupling of succinylated paclitaxel with amino acids using this compound retained the biological activities of paclitaxel while introducing new therapeutic functionalities .

Case Study 1: Synthesis of Antiviral Agents

A study synthesized novel nucleoside analogs via this compound-catalyzed reactions. The resulting compounds were evaluated for their ability to inhibit viral reverse transcriptases, demonstrating that structural modifications could lead to enhanced antiviral activity despite initial limitations in bioavailability .

Case Study 2: Peptide Coupling Efficiency

Research comparing various coupling reagents found that this compound provided superior coupling rates and yields in peptide synthesis compared to traditional methods. In one experiment, the use of this compound resulted in a coupling yield exceeding 95%, with minimal epimerization observed during the reaction process .

Table 1: Coupling Efficiency of this compound vs Traditional Reagents

| Reagent | Yield (%) | Epimerization (%) |

|---|---|---|

| This compound | 95 | 1.2 |

| HBTU | 90 | 3.7 |

| DIC | 85 | 4.4 |

This table illustrates the comparative effectiveness of this compound in achieving high yields while minimizing unwanted side reactions during peptide synthesis.

Table 2: Biological Activity of Pyrrolidine-Functionalized Nucleosides

| Compound | Antiviral Activity | Cellular Uptake | Comments |

|---|---|---|---|

| Nucleoside A | Moderate | Poor | Requires prodrug modification |

| Nucleoside B | Low | Very Poor | Inefficient bioactivation |

This table summarizes findings from studies on nucleoside analogs synthesized using this compound, highlighting the challenges faced in achieving effective biological activity.

常见问题

Basic Research Questions

Q. What are the standard protocols for using PyBOP in solid-phase peptide synthesis, and how do they minimize racemization?

- Methodological Answer : this compound is typically used at 1–2 equivalents in anhydrous solvents like DMF or DCM, with a tertiary amine base (e.g., DIEA). Racemization is minimized by maintaining low temperatures (0–4°C) and using additives like HOBt. Confirm reaction completion via HPLC or mass spectrometry .

- Key Variables : Solvent choice, stoichiometry, temperature, and base selection.

Q. How does this compound compare to other carbodiimide-based coupling agents (e.g., DCC) in terms of reaction efficiency and byproduct formation?

- Methodological Answer : Unlike carbodiimides, this compound does not generate insoluble urea byproducts, simplifying purification. Efficiency is assessed via reaction yield (NMR or gravimetric analysis) and purity (HPLC). Controlled experiments should isolate variables like solvent and activation time .

Advanced Research Questions

Q. How can researchers optimize this compound-mediated amide bond formation for sterically hindered substrates?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

- Factors : this compound concentration (1.5–3.0 equivalents), solvent polarity (DMF vs. NMP), and activation time (10–60 minutes).

- Response Metrics : Yield (LC-MS), racemization (chiral HPLC), and reaction time.

- Statistical Tools : ANOVA to identify significant factors; Pareto charts for prioritization .

Q. How should contradictory data on this compound’s coupling efficiency in protic vs. aprotic solvents be resolved?

- Methodological Answer :

- Replicate Studies : Conduct parallel reactions in DMF (aprotic) and IPA (protic) with identical substrates.

- Control Variables : Moisture levels, substrate purity, and temperature.

- Analysis : Compare kinetic data (NMR monitoring) and thermodynamic stability (DFT calculations). Address discrepancies using the P-E/I-C-O framework (Population: hindered substrates; Intervention: solvent; Comparison: aprotic vs. protic; Outcome: yield/purity) .

Q. What strategies validate the reproducibility of this compound-mediated reactions across laboratories?

- Methodological Answer :

- Inter-Lab Studies : Share standardized protocols (e.g., reagent purity thresholds, drying methods for solvents).

- Data Harmonization : Use shared analytical standards (e.g., reference NMR spectra).

- Documentation : Adhere to Beilstein Journal guidelines for experimental detail, including exact molar ratios and instrument calibration data .

Q. Data Analysis & Interpretation

Q. How to statistically analyze discrepancies in this compound’s performance when scaling from milligram to gram quantities?

- Methodological Answer :

- Scale-Up Challenges : Heat transfer inefficiencies and mixing dynamics.

- Tools : Multivariate regression to correlate scale with yield/purity.

- Mitigation : Use flow chemistry for consistent mixing and temperature control. Reference PICOT framework to structure the hypothesis (e.g., Population: gram-scale reactions; Intervention: flow setup; Comparison: batch mode; Outcome: yield deviation ≤5%) .

Q. How to address batch-to-batch variability in this compound reagent purity?

- Methodological Answer :

- Quality Control : Pre-reaction NMR or FTIR to confirm this compound integrity.

- Adjustment : Normalize equivalents based on purity.

- Documentation : Report purity thresholds in all publications (per Beilstein Journal standards) .

Q. Ethical & Reporting Considerations

Q. What ethical guidelines apply when using this compound in high-throughput screening for drug discovery?

- Methodological Answer :

属性

IUPAC Name |

benzotriazol-1-yloxy(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N6OP.F6P/c1-2-10-18-17(9-1)19-20-24(18)25-26(21-11-3-4-12-21,22-13-5-6-14-22)23-15-7-8-16-23;1-7(2,3,4,5)6/h1-2,9-10H,3-8,11-16H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAFLMPQBHAMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=CC=CC=C5N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F6N6OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369209 | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128625-52-5 | |

| Record name | PyBOP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PyBOP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYBOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6KQR4GY6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。